molecular formula C15H25NO2 B098008 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol CAS No. 17765-94-5

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol

Cat. No. B098008
CAS RN: 17765-94-5
M. Wt: 251.36 g/mol
InChI Key: ZIEQIKOSADHSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol, also known as ITPP, is a synthetic molecule that has been studied for its potential therapeutic applications in various medical conditions. ITPP is a hemoglobin modifier that enhances the release of oxygen to tissues, making it a promising candidate for treating conditions associated with hypoxia.

Mechanism of Action

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol works by binding to hemoglobin, the protein responsible for carrying oxygen in the blood. It causes a conformational change in hemoglobin, which enhances the release of oxygen to tissues. This mechanism of action makes 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol a potent enhancer of tissue oxygenation.
Biochemical and Physiological Effects:
1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol has been shown to have several biochemical and physiological effects. It enhances oxygen delivery to tissues, which can improve tissue function and reduce the risk of hypoxia-related damage. It also has anti-inflammatory effects and can improve vascular function.

Advantages and Limitations for Lab Experiments

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol has several advantages for lab experiments. It is easy to synthesize and can be obtained in its pure form. It has a well-defined mechanism of action, making it a useful tool for studying oxygen delivery to tissues. However, 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol research. One potential application is in the treatment of ischemic heart disease, where 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol could improve tissue oxygenation and reduce the risk of damage. Another potential application is in cancer therapy, where 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol could enhance the delivery of chemotherapy drugs to tumors. Further studies are needed to determine the safety and efficacy of 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol in these and other medical conditions.

Synthesis Methods

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol is synthesized through a multi-step process that involves the reaction of isopropanolamine with 2,4,5-trimethylphenol followed by the addition of propylene oxide. The resulting product is then purified to obtain 1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol in its pure form.

Scientific Research Applications

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to enhance oxygen delivery to tissues, making it a promising candidate for treating conditions associated with hypoxia, such as ischemic heart disease, stroke, and cancer.

properties

CAS RN

17765-94-5

Product Name

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

1-(propan-2-ylamino)-3-(2,4,5-trimethylphenoxy)propan-2-ol

InChI

InChI=1S/C15H25NO2/c1-10(2)16-8-14(17)9-18-15-7-12(4)11(3)6-13(15)5/h6-7,10,14,16-17H,8-9H2,1-5H3

InChI Key

ZIEQIKOSADHSOJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)OCC(CNC(C)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(CNC(C)C)O)C

synonyms

1-(Isopropylamino)-3-(2,4,5-trimethylphenoxy)-2-propanol

Origin of Product

United States

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